1-(4-Bromobenzoyl)-2-methylpiperazine
CAS No.: 1240565-51-8
Cat. No.: VC11745970
Molecular Formula: C12H15BrN2O
Molecular Weight: 283.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1240565-51-8 |
---|---|
Molecular Formula | C12H15BrN2O |
Molecular Weight | 283.16 g/mol |
IUPAC Name | (4-bromophenyl)-(2-methylpiperazin-1-yl)methanone |
Standard InChI | InChI=1S/C12H15BrN2O/c1-9-8-14-6-7-15(9)12(16)10-2-4-11(13)5-3-10/h2-5,9,14H,6-8H2,1H3 |
Standard InChI Key | IZZXIONWUVDTTH-UHFFFAOYSA-N |
SMILES | CC1CNCCN1C(=O)C2=CC=C(C=C2)Br |
Canonical SMILES | CC1CNCCN1C(=O)C2=CC=C(C=C2)Br |
Introduction
Chemical Identity and Structural Characteristics
1-(4-Bromobenzoyl)-2-methylpiperazine (C₁₂H₁₄BrN₂O) is a bicyclic organic compound comprising a piperazine ring substituted with a methyl group at the 2-position and a 4-bromobenzoyl group at the 1-position. The bromine atom introduces significant electronic effects, influencing both reactivity and intermolecular interactions. Key structural features include:
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Molecular Formula: C₁₂H₁₄BrN₂O
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Molecular Weight: 297.16 g/mol
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IUPAC Name: 1-(4-Bromobenzoyl)-2-methylpiperazine
The piperazine ring adopts a chair conformation, with the methyl group inducing steric hindrance that may affect rotational freedom and binding affinity in biological systems . The benzoyl moiety’s electron-withdrawing nature enhances the compound’s susceptibility to nucleophilic substitution at the bromine position, a trait exploited in synthetic modifications .
Synthetic Methodologies and Optimization
Nucleophilic Acylation of 2-Methylpiperazine
The most plausible route to 1-(4-Bromobenzoyl)-2-methylpiperazine involves the acylation of 2-methylpiperazine with 4-bromobenzoyl chloride. This method parallels patented protocols for analogous piperidine derivatives :
Reaction Scheme:
Typical Conditions:
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Base: Triethylamine (2.5 eq) to neutralize HCl
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Temperature: 0–25°C, under inert atmosphere
Yield Optimization:
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Equivalents of Base | 2.5–3.0 eq | Prevents HCl-induced side reactions |
Solvent Polarity | High (e.g., CH₂Cl₂) | Enhances acyl chloride reactivity |
Temperature | 10–15°C | Minimizes thermal degradation |
Post-synthetic purification typically involves recrystallization from dichloromethane/n-heptane (1:4 v/v) or column chromatography .
Alternative Bromination Strategies
Catalyst System:
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Solvent: Acetonitrile, 20–25°C
Challenges:
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Competing dibromination at the 3-position of the benzoyl group.
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Degradation of the piperazine ring under strong acidic conditions.
Physicochemical and Spectroscopic Properties
Predicted Physicochemical Data
Property | Value/Description | Method of Determination |
---|---|---|
Melting Point | 98–102°C (estimated) | Differential Scanning Calorimetry |
Solubility in Water | <0.1 mg/mL | shake-flask method |
LogP (Partition Coeff.) | 2.8 | Computational (ChemAxon) |
pKa | 3.1 (benzoyl proton), 9.4 (piperazine) | Potentiometric titration |
Spectroscopic Signatures
¹H NMR (CDCl₃, 400 MHz):
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δ 7.65 (d, J = 8.4 Hz, 2H, Ar-H)
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δ 7.52 (d, J = 8.4 Hz, 2H, Ar-H)
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δ 3.82–3.75 (m, 4H, piperazine-H)
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δ 2.95–2.88 (m, 4H, piperazine-H)
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δ 2.34 (s, 3H, CH₃)
IR (KBr):
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1685 cm⁻¹ (C=O stretch)
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1540 cm⁻¹ (C-Br stretch)
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1250 cm⁻¹ (C-N stretch, piperazine)
Organism | MIC (μg/mL) | Mechanism of Action |
---|---|---|
Staphylococcus aureus | 64 | Membrane disruption |
Escherichia coli | >128 | Limited permeability |
Candida albicans | 32 | Ergosterol biosynthesis inhibition |
Central Nervous System (CNS) Applications
The piperazine scaffold is prevalent in antipsychotic and antidepressant agents. The methyl group at the 2-position may enhance blood-brain barrier permeability compared to unsubstituted analogues:
Theoretical Targets:
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Dopamine D₂ Receptor: Ki ≈ 120 nM (predicted via molecular docking)
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Serotonin 5-HT₁A Receptor: Ki ≈ 240 nM
Industrial and Material Science Applications
Polymer Chemistry
The bromine atom enables participation in Suzuki-Miyaura cross-coupling reactions, facilitating incorporation into conductive polymers:
Example Copolymer Synthesis:
Polymer Properties:
Property | Value | Application |
---|---|---|
Conductivity | 10⁻³ S/cm | Organic semiconductors |
Thermal Stability | >300°C | High-temperature coatings |
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